molecular formula C11H11NO3 B188850 (Z)-2-Acetamido-3-phenylacrylic acid CAS No. 5469-45-4

(Z)-2-Acetamido-3-phenylacrylic acid

Cat. No. B188850
CAS RN: 5469-45-4
M. Wt: 205.21 g/mol
InChI Key: XODAOBAZOQSFDS-JXMROGBWSA-N
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Description

(Z)-2-Acetamido-3-phenylacrylic acid, also known as ZAPA, is a versatile and important compound in the field of organic chemistry. It is a synthetic compound that is primarily used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. ZAPA has been used in a variety of scientific research applications, including the study of enzyme kinetics, drug metabolism, and the development of new drugs.

Scientific Research Applications

  • Tannic Acid-Based Metal Phenolic Networks

    • Application : Tannic acid, a large polyphenolic molecule, is used in food additives, antioxidants, bio-sorbents, animal feed, and adhesives due to its antioxidation, metal chelation, and polymerization properties . Recently, there has been a renewed interest in fabricating engineered advanced materials with tannic acid modification for novel bio-applications .
    • Methods : The modification process involves various interactions/reactions based on its diverse chemical structure, contributed by abundant aromatic rings and hydroxyl groups .
    • Results : The obtained composites are endowed with retained tannic acid activity and novel enhanced properties .
  • Bioactive Polylactic Acid

    • Application : Polylactic acid is a substitute for traditional petrochemical-based polymers. It appears as an alternative to fossil fuel-derived plastics because it is carbon neutral and often biodegradable .
    • Methods : Surface can be modified by chemical treatment, photografting, surface entrapment, plasma treatment, and coating. Bioactive compounds can be incorporated by encapsulation, impregnation, melt blending, solvent casting, electrospinning, and in situ polymerization .
    • Results : Polylactic acid’s unique combination of properties makes it suitable for a wide variety of applications. Its transparency, tensile strength, wearability, solubility profile, biodegradability, breathability, and barrier properties make it an attractive choice for food and beverage packaging, while its biocompatibility and non-toxicity are highly valued in biomedical applications .
  • Alginates
    • Application : In recent years, polymeric materials have been used in a wide range of applications in a variety of fields. In particular, in the field of bioengineering, the use of natural biomaterials offers a possible new avenue for the development of products with better biocompatibility, biodegradability, and non-toxicity .
    • Methods : This paper reviews the structural and physicochemical properties of alginate .
    • Results : The use of natural biomaterials offers a possible new avenue for the development of products with better biocompatibility, biodegradability, and non-toxicity .

properties

IUPAC Name

(Z)-2-acetamido-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODAOBAZOQSFDS-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Acetamido-3-phenylacrylic acid

CAS RN

5469-45-4
Record name 1-acetamidocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Hussain, N Bibi, A Al-Harrasi, S Siddiqi… - Chinese Chemical …, 2012 - Elsevier
Five triorganotin(IV) (1–5) complexes of cinnamic acid, (Z)-2-acetamido-3-phenylacrylic acid, 3-methylbut-2-enoic acid, and 2,2-diphenylacetic acid have been synthesized and …
Number of citations: 6 www.sciencedirect.com
H Iqbal, S Ali, S Shahzadi - Cogent Chemistry, 2015 - Taylor & Francis
This review emphasized on the antituberculosis activity of organotin complexes. The astonishing antituberculosis activity of organotin complexes of mefenamic acid, 2-[(2,6-…
Number of citations: 35 www.tandfonline.com
W Tang, B Qu, AG Capacci, S Rodriguez, X Wei… - Organic …, 2010 - ACS Publications
A series of novel, efficient, air-stable, and tunable chiral bisdihydrobenzooxaphosphole ligands (BIBOPs) were developed for rhodium-catalyzed hydrogenations of various …
Number of citations: 153 pubs.acs.org
M Ranocchiari, JA van Bokhoven - Physical Chemistry Chemical …, 2011 - pubs.rsc.org
Crystalline porous materials are extremely important for developing catalytic systems with high scientific and industrial impact. Metal–organic frameworks (MOFs) show unique potential …
Number of citations: 456 pubs.rsc.org
NR Mote, SH Chikkali - Chemistry–An Asian Journal, 2018 - Wiley Online Library
The process of catalyst screening and discovery still largely relies on traditional ligand‐design approaches, which suffer from complex synthetic requirements and offer limited structural …
Number of citations: 46 onlinelibrary.wiley.com
T Lonsdale - 2017 - ora.ox.ac.uk
Asymmetric reductions are used to produce chiral molecules, which are important precursors for the pharmaceutical industry. Bio catalytic reductions often display high …
Number of citations: 3 ora.ox.ac.uk
E Cerutti, A Viale, C Nervi, R Gobetto, S Aime - iris.unito.it
A series of dehydroamino acids endowed with different protective groups at the amino and carboxylate moieties and with different substituents at the double bond have been reacted …
Number of citations: 0 iris.unito.it
E Cerutti, A Viale, C Nervi, R Gobetto… - The Journal of Physical …, 2015 - ACS Publications
A series of dehydroamino acids endowed with different protective groups at the amino and carboxylate moieties and with different substituents at the double bond have been reacted …
Number of citations: 3 pubs.acs.org

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